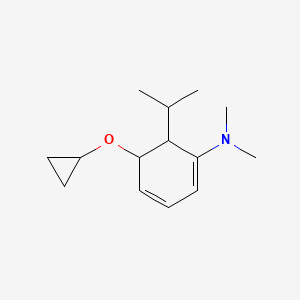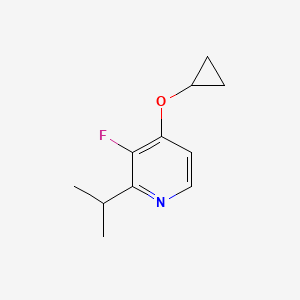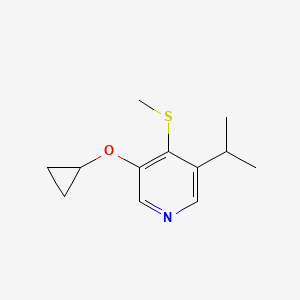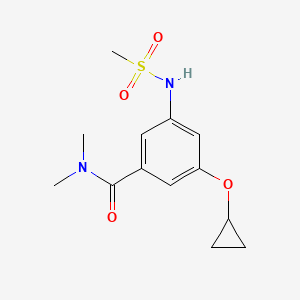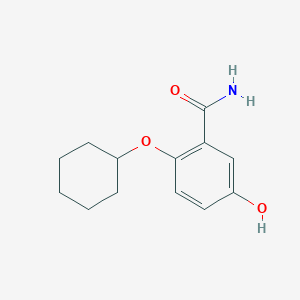
2-(Cyclohexyloxy)-3-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)-3-(methylthio)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the second position and a methylthio group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-(methylthio)phenol typically involves the reaction of 2-hydroxy-3-methylthiophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexyloxy)-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexyloxy-methylthiophenol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclohexyloxy-methylthiophenol
Substitution: Nitrated or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)-3-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)-3-(methylthio)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the cyclohexyloxy and methylthio groups can influence the compound’s lipophilicity and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)phenol: Lacks the cyclohexyloxy group, making it less lipophilic and potentially less bioactive.
2-(Cyclohexyloxy)phenol: Lacks the methylthio group, which may reduce its reactivity and biological activity.
3-(Methylthio)phenol: Lacks the cyclohexyloxy group, similar to 2-(Methylthio)phenol.
Uniqueness
2-(Cyclohexyloxy)-3-(methylthio)phenol is unique due to the presence of both the cyclohexyloxy and methylthio groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s lipophilicity, reactivity, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H18O2S |
|---|---|
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
2-cyclohexyloxy-3-methylsulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c1-16-12-9-5-8-11(14)13(12)15-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
JJYJQFFJDPYQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1OC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




